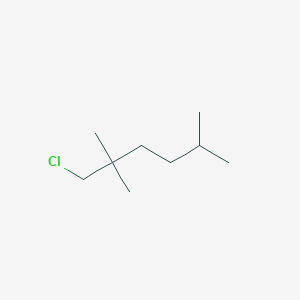
5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde is a heterocyclic compound that features a furan ring substituted with a tetrahydropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde typically involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through the partial reduction of pyridinium salts using borohydride reagents.
Furan Ring Formation: The furan ring can be synthesized via various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling of the Two Moieties: The final step involves coupling the tetrahydropyridine and furan rings. This can be done through a formylation reaction, where the furan ring is functionalized with a formyl group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can also occur, especially at the formyl group, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring. Halogenation and nitration are common substitution reactions that can be performed under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the tetrahydropyridine ring.
Reduction: Alcohol derivatives of the formyl group.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Wissenschaftliche Forschungsanwendungen
5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its heterocyclic nature allows it to be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions, particularly those involving heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The tetrahydropyridine moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to downstream effects, such as the modulation of inflammatory pathways or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid
Uniqueness
5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde is unique due to the presence of both a furan ring and a tetrahydropyridine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that contain only one of these moieties.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
5-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-9-3-2-6-12(7-9)11-5-4-10(8-13)14-11/h3-5,8H,2,6-7H2,1H3 |
InChI-Schlüssel |
CNOTVCSBZRHZBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCN(C1)C2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


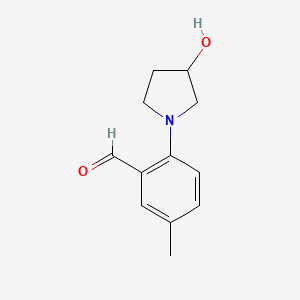
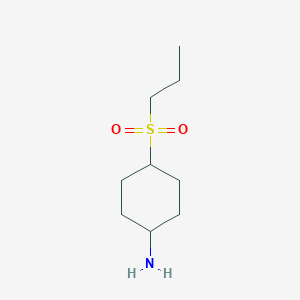
![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)

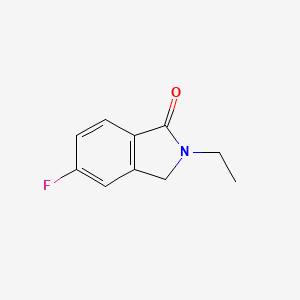
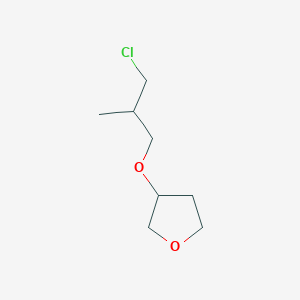

![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)


![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)
